Technical Guide to Phenoxyacetic Anhydride: Properties, Synthesis, and Reactivity
Technical Guide to Phenoxyacetic Anhydride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of phenoxyacetic anhydride. The information is intended for professionals in chemical research and drug development who utilize acylating agents and seek to understand the characteristics and applications of this versatile reagent.
Core Chemical and Physical Properties
Phenoxyacetic anhydride is a solid, moisture-sensitive compound that serves as a key intermediate in various synthetic applications. Its physical and chemical data are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2-phenoxyacetyl) 2-phenoxyacetate | [1] |
| CAS Number | 14316-61-1 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₄O₅ | [1][4] |
| Molecular Weight | 286.28 g/mol | [1][2] |
| Appearance | Off-white to greyish yellow solid; White solid | [2][3] |
| Melting Point | 70-74 °C | [2] |
| Purity | ≥ 98% | [2] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | |
| Key Sensitivities | Moisture Sensitive | [3] |
| Primary Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [1] |
Synthesis of Phenoxyacetic Anhydride
Phenoxyacetic anhydride is typically synthesized via the dehydration of its parent carboxylic acid, phenoxyacetic acid. This can be achieved using a strong dehydrating agent. The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Dehydration
Objective: To synthesize phenoxyacetic anhydride from phenoxyacetic acid using a suitable dehydrating agent (e.g., phosphorus pentoxide, P₂O₅).
Materials:
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Phenoxyacetic acid (2.0 eq)
-
Phosphorus pentoxide (P₂O₅) (approx. 0.5 - 1.0 eq)
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Anhydrous, inert solvent (e.g., Dichloromethane or Chloroform)
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Round-bottom flask with reflux condenser and drying tube
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Magnetic stirrer and heating mantle
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Filtration apparatus (e.g., Büchner funnel)
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Rotary evaporator
Procedure:
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Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride or silica gel drying tube. Ensure all glassware is scrupulously dry.
-
Reagent Addition: Charge the flask with phenoxyacetic acid (2.0 eq) and the anhydrous solvent. Begin stirring to form a suspension.
-
Dehydration: Carefully add phosphorus pentoxide (P₂O₅) to the stirred suspension in portions. The reaction may be exothermic.
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Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared Spectroscopy (observing the disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup (Quenching & Filtration): Once the reaction is complete, cool the mixture to room temperature. Carefully decant the solvent to separate it from the spent P₂O₅ (which will have formed a viscous residue). Alternatively, filter the mixture through a pad of celite to remove solid byproducts.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is phenoxyacetic anhydride.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the pure anhydride.
-
Characterization: Dry the purified product under vacuum and characterize by melting point and spectroscopy.
Chemical Reactivity and Applications
The primary utility of phenoxyacetic anhydride is as a phenoxyacetylating agent . It readily reacts with nucleophiles, such as amines and alcohols, to introduce the phenoxyacetyl group. This reactivity is central to its application in the synthesis of pharmaceuticals and agrochemicals, where it can be used to form amide and ester linkages.[2] For instance, it is a key building block for certain anti-inflammatory and analgesic compounds.[2]
Experimental Protocol: Acylation of Aniline
Objective: To synthesize N-phenyl-2-phenoxyacetamide via the acylation of aniline with phenoxyacetic anhydride, demonstrating its characteristic reactivity.
Materials:
-
Phenoxyacetic anhydride (1.0 eq)
-
Aniline (1.0 eq)
-
A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
A weak base (e.g., Pyridine or Triethylamine, optional, 1.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and the optional base (e.g., pyridine) in the chosen solvent.
-
Anhydride Addition: Add a solution of phenoxyacetic anhydride (1.0 eq) in the same solvent to the aniline solution dropwise at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup (Washing): Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted aniline and base), saturated sodium bicarbonate solution (to remove the phenoxyacetic acid byproduct), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, N-phenyl-2-phenoxyacetamide, can be purified by recrystallization from a suitable solvent like ethanol/water.
Spectroscopic Analysis
While detailed experimental spectra for phenoxyacetic anhydride are not widely published, its structure allows for the prediction of key spectroscopic features. PubChem confirms the existence of GC-MS and vapor-phase IR spectra.[1]
| Spectroscopy Type | Feature | Expected Characteristics |
| Infrared (IR) | Carbonyl (C=O) Stretch | Two characteristic strong absorption bands for the symmetric and asymmetric stretching of the anhydride C=O groups, typically found in the regions of ~1820 cm⁻¹ and ~1760 cm⁻¹ . |
| C-O-C Stretch | A strong band for the anhydride C-O-C stretch, typically around 1000-1100 cm⁻¹ . Aromatic C-O stretch will also be present. | |
| ¹H NMR | Methylene Protons (-O-CH₂-C=O) | A singlet integrating to 4 protons (for both equivalent methylene groups). The chemical shift would be downfield due to the adjacent oxygen and carbonyl group, likely in the δ 4.5-5.0 ppm range. |
| Aromatic Protons (C₆H₅-) | A series of multiplets integrating to 10 protons in the aromatic region (δ 6.9-7.5 ppm ). | |
| ¹³C NMR | Carbonyl Carbon (-C=O) | A signal in the highly deshielded region, typical for anhydride carbonyls, likely around δ 165-175 ppm . |
| Methylene Carbon (-O-CH₂-) | A signal for the methylene carbon, likely around δ 65-75 ppm . | |
| Aromatic Carbons (C₆H₅-) | Multiple signals in the aromatic region, typically δ 115-160 ppm . | |
| Mass Spec. | Molecular Ion (M⁺) | A peak corresponding to the molecular weight of the molecule, m/z = 286 . |
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.



